N-Isopropyl-N-phenyl-2-((1-propyl-1H-benzimidazol-2-YL)thio)acetamide
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Overview
Description
N-Isopropyl-N-phenyl-2-((1-propyl-1H-benzimidazol-2-YL)thio)acetamide is a complex organic compound with the molecular formula C21H25N3OS and a molecular weight of 367.517 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . The benzimidazole moiety in its structure is known for its wide range of biological and clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-phenyl-2-((1-propyl-1H-benzimidazol-2-YL)thio)acetamide typically involves the reaction of benzimidazole derivatives with isopropyl and phenyl groups under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-phenyl-2-((1-propyl-1H-benzimidazol-2-YL)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions usually require specific conditions such as controlled temperatures (ranging from -10°C to 100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-Isopropyl-N-phenyl-2-((1-propyl-1H-benzimidazol-2-YL)thio)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Isopropyl-N-phenyl-2-((1-propyl-1H-benzimidazol-2-YL)thio)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
Imidazole: Another heterocyclic compound with a wide range of applications in chemistry and biology.
Thioacetamide: Known for its use in organic synthesis and as a precursor for other sulfur-containing compounds.
Uniqueness
N-Isopropyl-N-phenyl-2-((1-propyl-1H-benzimidazol-2-YL)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H25N3OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-phenyl-N-propan-2-yl-2-(1-propylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H25N3OS/c1-4-14-23-19-13-9-8-12-18(19)22-21(23)26-15-20(25)24(16(2)3)17-10-6-5-7-11-17/h5-13,16H,4,14-15H2,1-3H3 |
InChI Key |
JMMWDVIYRBRIGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SCC(=O)N(C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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